Lipophilicity Comparison: 2,2,6-Trimethyl vs. Unsubstituted Parent Scaffold
The target compound exhibits moderate lipophilicity (XLogP = 1.5), a critical parameter for solubility and membrane permeability in biological assays. This value represents a significant shift from the more polar, unsubstituted parent scaffold 2H-thiopyran-3,5(4H,6H)-dione (CAS 6881-49-8) [1]. The introduction of the 2,2,6-trimethyl motif increases the partition coefficient, providing a quantifiable basis for selecting this compound for applications requiring distinct solubility profiles in organic/aqueous biphasic systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2H-Thiopyran-3,5(4H,6H)-dione (CAS 6881-49-8). Computed XLogP3-AA: 0.2 (estimated) |
| Quantified Difference | ΔXLogP ≈ +1.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A higher logP directly influences compound solubility and distribution in biphasic reaction mixtures or biological assays, making it a key selection criterion when replacing polar analogs.
- [1] PubChem Database. 2,2,6-Trimethylthiane-3,5-dione (CID 86112194) and 2H-Thiopyran-3,5(4H,6H)-dione (CID 6881-49-8). Computed Properties. View Source
